Cas no 148-07-2 (2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI))

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) structure
148-07-2 structure
Product name:2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
CAS No:148-07-2
MF:C20H19Cl2NO3
MW:392.275763750076
CID:147617
PubChem ID:20838642

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI)
    • (E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
    • (2E)-4-{[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino}-4-oxobut-2-enoic acid
    • alpha-N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid
    • Benzmalecene
    • Benzmalecene [INN]
    • Benzmaleceno
    • Benzmaleceno [INN-Spanish]
    • Benzmalecenum
    • Benzmalecenum [INN-Latin]
    • MK 135
    • N-(2,3-Bis(4-chlorphenyl)-1-methylpropyl)maleamsaeure
    • N-(2,3-Bis(p-chlorophenyl)-1-methylpropyl)maleamic acid (alpha-form)
    • UNII-6ET4K804XA
    • 2-Butenoic acid, 4-[[2,3-bis(4-chlorophenyl)-1-Methylpropyl]aMino]-4-oxo-
    • 148-07-2
    • CHEMBL3989620
    • N-(2,3-BIS(P-CHLOROPHENYL)-1-METHYLPROPYL)MALEAMIC ACID (.ALPHA.-FORM)
    • Q27264731
    • 6ET4K804XA
    • (Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
    • DTXSID001043100
    • Inchi: InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+
    • InChI Key: NKPCAAMLVDTZOB-ZHACJKMWSA-N
    • SMILES: OC(/C=C/C(NC(C(C1C=CC(Cl)=CC=1)CC1C=CC(Cl)=CC=1)C)=O)=O

Computed Properties

  • Exact Mass: 391.07437
  • Monoisotopic Mass: 391.0741989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 66.4Ų
  • Tautomer Count: 2

Experimental Properties

  • PSA: 66.4

2-Butenoic acid,4-[[2,3-bis(4-chlorophenyl)-1-methylpropyl]amino]-4-oxo- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd